REACTION_CXSMILES
|
[OH:1][C:2]([C:9]1[S:10][CH:11]=[C:12]([CH3:14])[N:13]=1)([CH3:8])[C:3](OCC)=[O:4].O.[NH2:16][NH2:17]>CCO>[OH:1][C:2]([C:9]1[S:10][CH:11]=[C:12]([CH3:14])[N:13]=1)([CH3:8])[C:3]([NH:16][NH2:17])=[O:4] |f:1.2|
|
Name
|
Intermediate 106
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OCC)(C)C=1SC=C(N1)C
|
Name
|
|
Quantity
|
9.35 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
Residue was triturated with a mixture of DCM/Hexane and finally ether
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
Crude was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)NN)(C)C=1SC=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.91 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |